Diborane(4)

Structural Chemistry Boranes Bonding

Diborane(4) (B₂H₄, CAS 18099-45-1) is a transient inorganic compound in the boron hydride series. It is electron-deficient and serves as the simplest member of the diborane(4) family, characterized by a B-B bond and bridging hydrogen atoms.

Molecular Formula B2H4
Molecular Weight 25.66 g/mol
CAS No. 18099-45-1
Cat. No. B1213185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiborane(4)
CAS18099-45-1
Molecular FormulaB2H4
Molecular Weight25.66 g/mol
Structural Identifiers
SMILESBB
InChIInChI=1S/B2H4/c1-2/h1-2H2
InChIKeyQSJRRLWJRLPVID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diborane(4) CAS 18099-45-1: A Transient Inorganic Compound for Fundamental Boron Hydride Research


Diborane(4) (B₂H₄, CAS 18099-45-1) is a transient inorganic compound in the boron hydride series [1]. It is electron-deficient and serves as the simplest member of the diborane(4) family, characterized by a B-B bond and bridging hydrogen atoms [2]. Due to its high reactivity and limited stability under standard conditions, it is primarily of interest for fundamental research in boron cluster chemistry and as a parent compound for more stable derivatives [3].

Why Diborane(4) Cannot Be Replaced by Other Boron Hydrides or Diborane(4) Derivatives


Generic substitution of diborane(4) with other boron hydrides or common diborane(4) derivatives is not feasible due to its unique and quantifiably distinct reactivity profile. While B₂H₆ (diborane(6)) is a stable dimer, diborane(4) is a transient species with a fundamentally different electronic structure, leading to a B-B bond that is approximately 13% shorter (1.49 Å vs. 1.72 Å for a typical B-B single bond) and significantly more electron-deficient [1]. Furthermore, compared to widely used diboron reagents like B₂pin₂, diborane(4) exhibits unique B–B vs. B–H bond activation selectivity with heterocumulenes such as CO₂ and carbodiimides, a reactivity pattern not observed with its more stable, alkoxy-substituted analogs [2]. This distinct selectivity is critical for specific bond activation pathways and cannot be replicated by other in-class compounds.

Quantitative Evidence: Benchmarking Diborane(4) Against Analogs and Derivatives


B-B Bond Length: Diborane(4) vs. Typical B-B Single Bond

A stable doubly hydrogen-bridged diborane(4) derivative exhibits a B-B bond length of 1.4879(7) Å, which is significantly shorter than the typical B-B single bond length of 1.72 Å [1]. This quantifies the increased electron deficiency and potential for unique reactivity in diborane(4) compounds.

Structural Chemistry Boranes Bonding

Lewis Acidity: Diborane(4) Derivatives vs. B₂pin₂

Aryl-substituted diborane(4) compounds, such as pinB-BMes₂ and B₂(o-tol)₄, exhibit higher Lewis acidity than the common reagent B₂pin₂ due to overlapping vacant p-orbitals on the boron atoms [1]. This is a class-level inference based on the electronic properties of the diborane(4) core.

Lewis Acidity Diboron Reagents Catalysis

B-B Bond Activation Temperature: Diborane(4) Derivatives

B-B bond activation in diborane(4) derivatives varies significantly with substitution. B₂eg₂ undergoes activation at temperatures as low as -40 °C to -30 °C with N-heterocyclic carbenes (NHCs), while B₂neop₂ activates at room temperature, and B₂cat₂ requires elevated temperatures [1]. This demonstrates the tunable reactivity of the diborane(4) core.

B-B Bond Activation N-Heterocyclic Carbenes Reaction Kinetics

Selective B-B vs. B-H Bond Activation: Diborane(4) Anion

A planarized tetraaryl (μ-hydrido)diborane(4) anion exhibits selective bond activation with heterocumulenes: CO₂ activates the B-B bond, while carbodiimide (iPrNCNiPr) activates the B-H bond, leading to distinct cycloaddition products [1]. Isocyanate (iPrNCO) shows mixed reactivity.

Bond Activation Cycloaddition Small Molecule Activation

Catalyst-Free Diborylation: Diborane(4) vs. Metal-Catalyzed Systems

Tetra(o-tolyl)diborane(4) enables catalyst-free 1,2-diborylation of aryllithium, yielding 1,2-di(tolyl)borylarenes in 60-91% yields under mild conditions [1]. This contrasts with typical diborylation methods that require transition metal catalysts (e.g., Pd, Cu, Rh).

C-H Borylation Catalyst-Free Organoboron Synthesis

Hydrogenolysis to Hydroboranes: Diborane(4) Derivatives as Precursors

Diborane(4) derivatives B₂cat₂, B₂pin₂, and B₂neop₂ undergo heterogeneous catalytic B-B hydrogenolysis with H₂ over Group 10 metals to yield the corresponding hydroboranes (catBH, pinBH, neopBH) [1]. This provides a direct route to hydroboranes, which are valuable reagents in hydroboration chemistry.

Hydroboranes Heterogeneous Catalysis B-B Hydrogenolysis

Top Research Applications for Diborane(4) Based on Quantified Differentiation


Fundamental Studies on Boron-Boron Bonding and Electron Deficiency

Diborane(4) serves as a model system for investigating B-B bonding. Its experimentally determined B-B bond length of ~1.49 Å in stabilized derivatives, compared to a typical single bond of 1.72 Å, provides a benchmark for understanding electron-deficient bonding and the effects of bridging hydrides [1].

Development of Tunable B-B Bond Activation Reagents

The B-B bond activation temperature of diborane(4) derivatives can be tuned from -40 °C (B₂eg₂) to elevated temperatures (B₂cat₂) by modifying the alkoxy substituents, enabling precise control over reactivity in Lewis base-mediated transformations [1].

Selective Small Molecule Activation via B-B vs. B-H Bond Pathways

The (μ-hydrido)diborane(4) anion platform enables selective bond activation with heterocumulenes: CO₂ activates the B-B bond, while carbodiimides activate the B-H bond, providing access to structurally diverse cycloaddition products [1].

Catalyst-Free Synthesis of 1,2-Diborylarenes

Tetra(o-tolyl)diborane(4) enables the catalyst-free 1,2-diborylation of aryllithium, producing 1,2-di(tolyl)borylarenes in 60-91% yields. This avoids metal catalysts, simplifying purification and reducing costs for organoboron compound synthesis [1].

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